(5R)-5-(aminomethyl)piperidin-2-one
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Overview
Description
(5R)-5-(aminomethyl)piperidin-2-one is a chiral compound with a piperidine ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5R)-5-(aminomethyl)piperidin-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable piperidine derivative.
Functional Group Introduction:
Chiral Resolution: The chiral center at the 5-position is resolved using chiral catalysts or resolution agents to obtain the desired (5R) enantiomer.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To introduce the aminomethyl group.
Chromatographic Techniques: For the separation and purification of the desired enantiomer.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: (5R)-5-(aminomethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the aminomethyl position.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
(5R)-5-(aminomethyl)piperidin-2-one has several applications in scientific research, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of drugs targeting neurological disorders.
Biological Studies: Investigated for its potential effects on neurotransmitter systems.
Industrial Chemistry: Utilized in the production of agrochemicals and other bioactive compounds.
Mechanism of Action
The mechanism of action of (5R)-5-(aminomethyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(5S)-5-(aminomethyl)piperidin-2-one: The enantiomer of the compound with different stereochemistry.
N-methylpiperidin-2-one: A structurally similar compound with a methyl group instead of an aminomethyl group.
Piperidin-2-one: The parent compound without the aminomethyl substitution.
Uniqueness: (5R)-5-(aminomethyl)piperidin-2-one is unique due to its specific chiral configuration and the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of chiral drugs and bioactive molecules.
Properties
IUPAC Name |
(5R)-5-(aminomethyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-3-5-1-2-6(9)8-4-5/h5H,1-4,7H2,(H,8,9)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASZWPMYNYDRFL-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC[C@H]1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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